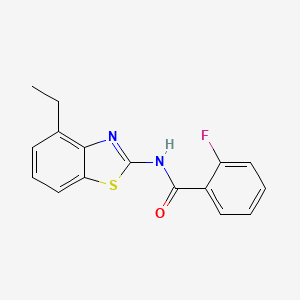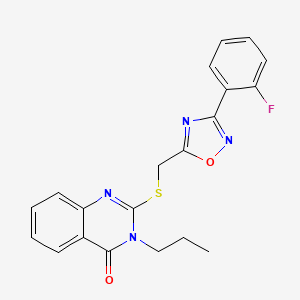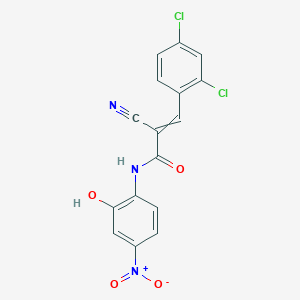![molecular formula C15H21N3OS B2481207 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379250-29-0](/img/structure/B2481207.png)
3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and its derivatives involves multistep chemical reactions, leveraging key intermediates such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes yield a variety of bioactive derivatives exhibiting promising biological activities, including anti-inflammatory, CNS depressant, and antimicrobial properties (Ashalatha, Narayana, Raj, & Kumari, 2007). Other synthetic routes also highlight the versatility of related heterocyclic systems, contributing to the expansion of this compound's chemical space (Santagati, Santagati, & Modica, 1993).
Molecular Structure Analysis
Crystallographic studies offer insights into the compound's molecular geometry, confirming its structure through X-ray characterization. The molecular framework is further elucidated by examining the crystal and molecular structure of related derivatives, revealing the impact of structural modifications on the compound's geometry and conformation (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).
Chemical Reactions and Properties
The compound undergoes various chemical transformations, including reactions with aromatic aldehydes and furfural, leading to the synthesis of distinct heterocyclic compounds. These reactions are pivotal in diversifying the chemical properties and potential applications of the compound (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Additionally, its ability to form hydrogen-bonded chains and frameworks underscores its potential for developing complex molecular architectures (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been extensively synthesized and characterized for various biological activities. The synthesis involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into various derivatives, including Schiff bases with promising antimicrobial and anti-inflammatory activities (Narayana et al., 2006). Ashalatha et al. (2007) synthesized a series of bioactive derivatives from the compound, showing significant biological activities, especially in anti-inflammatory, CNS depressant, and antimicrobial applications (Ashalatha et al., 2007).
Antimicrobial Applications
Several studies focus on the antimicrobial potential of the compound's derivatives. Soliman et al. (2009) synthesized five series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, noting significant antimicrobial activity against various strains, including C. albicans and S. aureus (Soliman et al., 2009). Similarly, Kavitha et al. (2010) reported an eco-friendly synthesis approach, with several derivatives exhibiting significant antimicrobial activity against various microorganisms (Kavitha et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed to understand their interactions and stability. Ziaulla et al. (2012) performed X-ray characterization of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, revealing insights into the crystal structure and molecular interactions, which is crucial for understanding the compound's behavior in various applications (Ziaulla et al., 2012).
Propiedades
IUPAC Name |
3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-8-17-13-12(14(19)18(8)16)10-6-5-9(15(2,3)4)7-11(10)20-13/h9H,5-7,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMZLEDEZDKPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)




![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)

